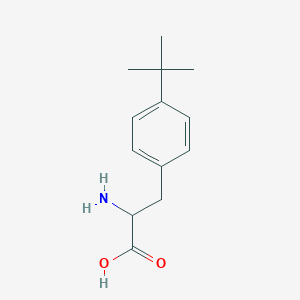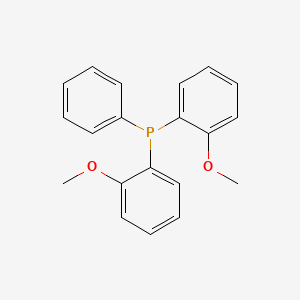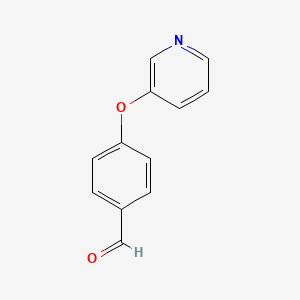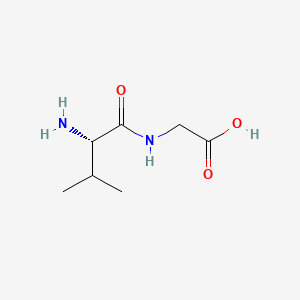
γ-谷氨酰缬氨酰甘氨酸
描述
Val-Gly is a dipeptide formed from L-valine and glycine residues . It’s known to play a role as a metabolite and a Bronsted base . It’s also found in fermented shrimp paste condiments .
Molecular Structure Analysis
Val-Gly has a molecular formula of C7H14N2O3 . It’s a structural derivative of L-valine and glycine .
科学研究应用
食品中的味觉增强
γ-谷氨酰缬氨酰甘氨酸 (γ-Glu-Val-Gly) 已知可增强食品中鲜味、脂肪和甜味的味道偏好。 它作为钙敏感受体 (CaSR) 的有效激动剂,可以增加对某些味觉溶液(如肌苷单磷酸 (IMP) 和大豆油乳液)的偏好,其浓度不会产生自身的味道 .
食品中的コク味识别
肽 γ-Glu-Val-Gly 已在各种食品中被识别和量化,表明其在赋予コク味——一种浓郁醇厚的味道中的作用。 这是通过高效液相色谱-串联质谱法实现的,该方法有助于检测生鲜食品和熟食品中 γ-Glu-Val-Gly 的存在 .
鲜味丰富食品中的风味增强
在富含鲜味物质(如谷氨酸钠 (MSG))的食品中补充 γ-Glu-Val-Gly 可以增强风味和适口性。 这表明 γ-Glu-Val-Gly 可用于改善含有鲜味成分的食品的味道体验 .
作用机制
Target of Action
Val-gly, also known as γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), is a potent agonist of the calcium-sensing receptor (CaSR) . The primary target of Val-gly is the calcium-sensing receptor, which plays a crucial role in maintaining the body’s calcium balance .
Mode of Action
Val-gly interacts with its primary target, the calcium-sensing receptor, to enhance preferences for umami, fat, and sweet taste solutions in rats .
Biochemical Pathways
Val-gly affects the calcium-sensing receptor pathway . It is produced in yeast as a product of several physiologically important reactions . The production of Val-gly in yeast involves two different biosynthetic pathways. The first pathway involves the production of γ-Glu-Val (γ-EV) from glutamate and valine by the glutamate-cysteine ligase (GCL) or by the transfer of the γ-glutamyl group from GSH to valine. In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS). The second pathway involves the transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG) .
Result of Action
The molecular and cellular effects of Val-gly’s action primarily involve enhancing preferences for certain taste solutions. For instance, it has been observed to increase preference for inosine monophosphate (IMP) and intralipos (a soybean–oil emulsion) in rats . These effects are thought to occur in the oral cavity, as they were confirmed in a brief exposure test .
属性
IUPAC Name |
2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(2)6(8)7(12)9-3-5(10)11/h4,6H,3,8H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUPEELXVYPCPG-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879006 | |
| Record name | Glycine, N-DL-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Valylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
686-43-1, 14297-28-0 | |
| Record name | L-Valylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-DL-valyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029127 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Val-Gly?
A1: The molecular formula of Val-Gly is C7H14N2O3, and its molecular weight is 174.20 g/mol.
Q2: What kind of structural information can be obtained from NMR studies on peptides containing Val-Gly?
A2: NMR studies can provide valuable insights into the spatial structure and conformational preferences of peptides containing Val-Gly. For instance, researchers used 2D NMR to determine the spatial structure of the tetrapeptide N-Ac-Ser-Phe-Val-Gly-OMe in complex with sodium dodecyl sulfate micelles in an aqueous solution []. In another study, researchers used 1H nuclear magnetic resonance to investigate the conformations of the cyclic peptide analogue of valinomycin, cyclo(L-Val-Gly-Gly-L-Pro)3, and its cation complexes in different solvents []. They found that the peptide adopts different conformations depending on the solvent and the presence of cations.
Q3: Can you provide an example of how 13C solid-state NMR has been used to characterize the conformation of a peptide containing Val-Gly?
A3: Researchers have employed 13C solid-state NMR, specifically 2D spin-diffusion NMR under off magic angle spinning (OMAS) coupled with 13C isotope double labeling, to investigate the conformational characteristics of the elastin-like peptide (Val-Pro-Gly-Val-Gly)6 []. This technique allowed them to determine the torsion angles of specific residues, providing insights into the peptide's structure in the solid state.
Q4: How does the hexapeptide Val-Gly-Val-Ala-Pro-Gly impact human leukocytes?
A4: Research indicates that the hexapeptide Val-Gly-Val-Ala-Pro-Gly, derived from elastin, exhibits specific effects on human polymorphonuclear leukocytes (PMNLs) []. This peptide influences intracellular free calcium metabolism, superoxide anion production, and elastase release. These effects are believed to be mediated through specific receptors on the PMNL surface.
Q5: What is the significance of the Val-Gly sequence in the context of the kokumi taste sensation?
A5: The tripeptide γ-Glutamyl-Valyl-Glycine (γ-Glu-Val-Gly), which contains the Val-Gly sequence, has been identified as a potent kokumi peptide []. Kokumi substances enhance the perceived thickness, mouthfulness, and continuity of food flavors. This tripeptide has been detected in various fermented foods, including cheese made from ewe milk [] and fish sauces [, ].
Q6: What is the biological relevance of γ-Glu-Val-Gly in cheese production?
A6: Interestingly, the concentration of γ-Glu-Val-Gly differs significantly between cheese made from cow milk and ewe milk. This difference arises from the amino acid sequences of their respective β-caseins. Ewe milk β-casein contains the Val-Gly sequence at positions 9-10, whereas cow milk β-casein contains Pro-Gly at the same position []. This difference highlights the importance of specific amino acid sequences in the formation of flavor peptides during food fermentation.
Q7: How does the substitution of Glycine by Alanine in elastin-like polymers affect their thermal behavior?
A7: The substitution of Glycine by Alanine in elastin-like polymers, specifically in the transition from poly(Val-Pro-Gly-Val-Gly) to poly(Val-Pro-Ala-Val-Gly), significantly affects their thermal behavior, particularly the reversibility of chain unfolding []. This substitution leads to significant undercooling during chain unfolding and rehydration, suggesting that these processes become kinetically controlled rather than thermodynamically controlled.
Q8: Can you explain the significance of the Val-Gly sequence in the context of cysteine protease inhibitors?
A8: The Val-Gly sequence has been implicated in the binding of substrates to certain cysteine proteases. Inhibitors containing the sequences Z-Leu-Val-Gly-CHN2 and Z-Arg-Leu-Val-Gly-CHN2, structurally related to cystatin C, suggest the involvement of the Val-Gly motif in substrate recognition and binding to prohormone thiol protease (PTP) [].
Q9: How have chimeric peptides incorporating the Val-Gly motif been used in drug design?
A9: Researchers have explored the design of chimeric peptides incorporating the Val-Gly motif, particularly in the context of melanocortin receptor ligands [, ]. These chimeric peptides utilize the hydrophobic tail and address sequence of Deltorphin-II (Glu-Val-Val-Gly-NH2) along with key pharmacophore elements of melanotropins. These studies highlight the potential of using hybrid approaches in peptide drug design to target specific receptors. One notable example is the development of GXH-38B-c[Gly-Cpg-d-Nal(2')-Arg-Trp-Glu]-Val-Val-Gly-NH2 (Cpg = cyclopentyl glycine), which acts as a potent antagonist of the human melanocortin 1 receptor [].
Q10: What is the significance of the Glu-Val-Val-Gly-NH2 sequence in deltorphin II?
A10: The Glu-Val-Val-Gly-NH2 sequence represents the C-terminal tail of Deltorphin-II, a naturally occurring opioid peptide with high affinity and selectivity for δ-opioid receptors. This sequence contributes to the peptide's stability against enzymatic degradation and influences its pharmacological properties. Studies have investigated the potential for developing tolerance or sensitization to the behavioral activating effects of Deltorphin-II [].
Q11: How does the substitution of Glu4 in deltorphin analogs affect their agonist and antagonist profiles at opioid receptors?
A11: Researchers have investigated the pharmacological effects of substituting the Glu4 residue in deltorphin analogs, specifically with cysteine and serine, to understand their impact on opioid receptor activity []. The cysteine-substituted deltorphin, H2N-Tyr-D-Ala-Phe-Cys-Val-Val-Gly-NH2 ([D-Ala2,Cys4]deltorphin), was synthesized to explore the role of a sulfhydryl group in ligand binding to the opioid δ-2 receptor subtype. This modification was found to influence the peptide's antinociceptive effects, suggesting a role for the Glu4 residue in receptor interaction.
Q12: What analytical techniques are employed to study the formation and quantification of γ-Glu-Val-Gly in food products?
A12: Researchers utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) to quantify γ-Glu-Val-Gly in various food products [, , ]. The method often involves derivatization with 6-aminoquinoyl-N-hydroxysuccinimidyl-carbamate (AQC) to enhance the detection sensitivity. This technique allows for accurate and sensitive measurement of this kokumi peptide in complex food matrices.
Q13: How is electron spin resonance (ESR) spectroscopy used to study peptides containing Val-Gly?
A13: ESR spectroscopy has been used to assess the antioxidant properties of oligopeptides derived from sea cucumber guts, including Val-Gly-Thr-Val-Glu-Met and Val-Thr-Pro-Tyr []. This technique measures the ability of these peptides to scavenge free radicals, such as hydroxyl radicals, superoxide radicals, and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals.
Q14: What is the significance of studying the interaction between copper and peptides containing histidine and Val-Gly?
A14: The interaction of copper with peptides containing histidine and Val-Gly is relevant in the context of understanding metal binding in biological systems, particularly in enzymes like Cu,Zn-superoxide dismutase (Cu,Zn-SOD) []. Studies have investigated the coordination chemistry, stability, and solution structure of copper complexes with peptides like His-Val-Gly-Asp, mimicking the zinc-binding site of Cu,Zn-SOD. These investigations shed light on the role of specific amino acid sequences in metal binding and enzyme activity.
Q15: How is the concept of "prohormone thiol protease" (PTP) related to the study of peptides containing Val-Gly?
A15: Prohormone thiol protease (PTP) is involved in the processing of proenkephalin, a precursor to enkephalin neuropeptides. Studies have used model peptide substrates containing the Val-Gly sequence to investigate the cleavage specificity of PTP []. These investigations are crucial for understanding the enzymatic processing of neuropeptide precursors and the regulation of their biological activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



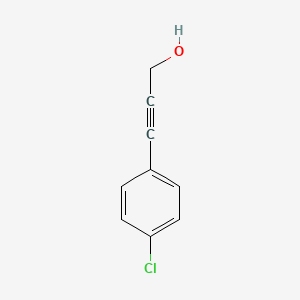
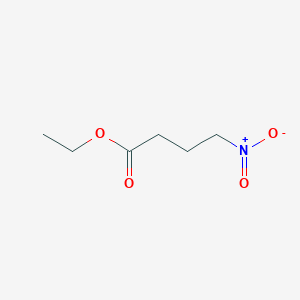

![2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane](/img/structure/B1587816.png)
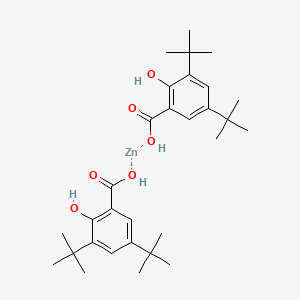
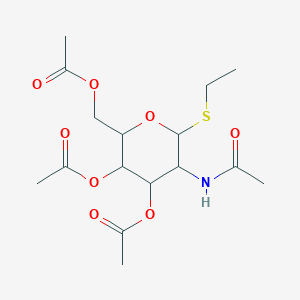
![1-[(Trimethylsilyl)ethynyl]-3,5-dimethoxybenzene](/img/structure/B1587821.png)

